molecular formula C27H31ClN6O3S B1193589 SGC8158

SGC8158

Cat. No. B1193589
M. Wt: 555.09
InChI Key: UDFJXRJYAZANFF-VBHAUSMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SGC8158 is a potent and selective inhibitor of PRMT7.

Scientific Research Applications

Collaborative Research Model

SGC8158 appears to be associated with the Structural Genomics Consortium (SGC), a public-private partnership focused on pre-competitive research. The SGC model represents a unique approach to scientific research, emphasizing open access and collaboration between academia and industry, particularly in the field of drug discovery (Jones & Chataway, 2021). This consortium has been instrumental in generating human protein structures and placing them in the public domain, which is crucial for designing new drugs (Edwards, 2016).

Open Science in Health Research

The SGC, through its open science model, provides a shared knowledge resource for drug discovery. This approach is distinct from traditional models of knowledge production and offers a valuable infrastructure for the scientific community. The future of such open science models in health research and innovation is promising, though it presents challenges related to the roles of various institutional actors and the extraction of value (Jones & Chataway, 2021).

Advancing Drug Discovery

SGC8158's involvement in the SGC likely contributes to accelerating drug discovery. The partnership between the SGC and patient-centric organizations exemplifies the drive for faster innovation in treatment development, particularly in areas such as multiple myeloma (Low, Bountra & Lee, 2016).

Broader Scientific Impact

The scientific impact of the SGC extends beyond drug discovery. The consortium's focus on protein–ligand interactions and the extensive coverage of human gene families allow for a level of discovery that is hard to achieve through other means. This includes contributions to structural and functional genomics, significantly aided by methods such as X-ray crystallography and NMR spectroscopy (Gileadi et al., 2007).

properties

Product Name

SGC8158

Molecular Formula

C27H31ClN6O3S

Molecular Weight

555.09

IUPAC Name

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(((4-(((4'-chloro-[1,1'-biphenyl]-3-yl)methyl)amino)butyl)thio)methyl)tetrahydrofuran-3,4-diol

InChI

InChI=1S/C27H31ClN6O3S/c28-20-8-6-18(7-9-20)19-5-3-4-17(12-19)13-30-10-1-2-11-38-14-21-23(35)24(36)27(37-21)34-16-33-22-25(29)31-15-32-26(22)34/h3-9,12,15-16,21,23-24,27,30,35-36H,1-2,10-11,13-14H2,(H2,29,31,32)/t21-,23-,24-,27-/m1/s1

InChI Key

UDFJXRJYAZANFF-VBHAUSMQSA-N

SMILES

O[C@H]1[C@H](N2C=NC3=C(N)N=CN=C23)O[C@H](CSCCCCNCC4=CC(C5=CC=C(Cl)C=C5)=CC=C4)[C@H]1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SGC-8158;  SGC 8158;  SGC8158

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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